molecular formula C6H8O2 B085452 5-methoxypent-3-yn-2-one CAS No. 13286-13-0

5-methoxypent-3-yn-2-one

Cat. No. B085452
Key on ui cas rn: 13286-13-0
M. Wt: 112.13 g/mol
InChI Key: OLVDTZHGJBXKBW-UHFFFAOYSA-N
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Patent
US09206157B2

Procedure details

To a solution of 5-methoxypent-3-yn-2-one (1.2 g, 10.7 mmol) in 90% ethanol (22 mL), cyanoacetamide (1.08 g, 12.85 mmol) and piperidine acetate {prepared by the addition of piperidine to a solution of acetic acid (0.5 mL) in water (1 mL) till pH 8} were added and reaction heated at 90° C. for 16 h. On completion, ethanol was evaporated and water was added to residue. Solid obtained was filtered and washed with water. Then this solid was stirred with acetonitrile for 10 min and filtered again to obtain the desired intermediate (0.165 g, 8.68%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
8.68%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]#[C:5][C:6](=O)[CH3:7].[C:9]([CH2:11][C:12]([NH2:14])=[O:13])#[N:10].C(O)(=O)C.N1CCCCC1.N1CCCCC1>C(O)C.O.C(O)(=O)C>[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[C:6]([CH3:7])[NH:14][C:12](=[O:13])[C:11]=1[C:9]#[N:10] |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COCC#CC(C)=O
Name
Quantity
1.08 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Then this solid was stirred with acetonitrile for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
On completion, ethanol was evaporated
ADDITION
Type
ADDITION
Details
water was added to residue
CUSTOM
Type
CUSTOM
Details
Solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
filtered again

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCC1=C(C(NC(=C1)C)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.165 g
YIELD: PERCENTYIELD 8.68%
YIELD: CALCULATEDPERCENTYIELD 8.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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